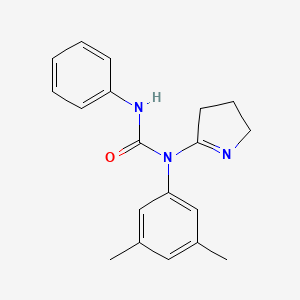
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea
描述
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea is a urea derivative characterized by a central urea (-NHCONH-) functional group substituted with a 3,4-dihydro-2H-pyrrole ring, a 3,5-dimethylphenyl group, and a phenyl moiety.
属性
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-11-15(2)13-17(12-14)22(18-9-6-10-20-18)19(23)21-16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIODUDXCRTZVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H20N2O
- Molecular Weight : 256.35 g/mol
- CAS Number : 153620-64-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.
- Receptor Binding : It may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter activity.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Antibacterial Activity
In a study exploring the antibacterial properties of pyrrole derivatives, this compound showed significant inhibitory effects against MRSA strains. The minimum inhibitory concentration (MIC) was recorded at 8 µg/mL, indicating strong potential as an antibacterial agent.
Antineoplastic Properties
Research has indicated that this compound can inhibit the growth of various cancer cell lines. For instance, it was observed to reduce viability in HT-29 colon cancer cells by inducing apoptosis through mitochondrial pathways. This suggests its potential as a lead compound in anticancer drug development.
Cholinergic Activity
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. The inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated effective inhibition with IC50 values comparable to established AChE inhibitors.
相似化合物的比较
Comparative Analysis with Structurally Related Compounds
Structural Analogues: Pyrrol-2-one Derivatives
Two pyrrol-2-one derivatives, 5-(4-chlorophenyl)-5-(4-aminophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m) and 5-(4-hydroxyphenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (16a), provide key insights :
| Property | Target Urea Compound | Compound 15m | Compound 16a |
|---|---|---|---|
| Core Structure | Urea-linked pyrrol | Pyrrol-2-one lactam | Pyrrol-2-one lactam |
| Substituents | 3,5-dimethylphenyl, phenyl | 4-chlorophenyl, 4-aminophenyl | 4-hydroxyphenyl, diphenyl |
| Melting Point (°C) | Not reported | 209.0–211.9 | 138.1–140.6 |
| Synthetic Yield (%) | Not reported | 46 | 63 |
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 15m) correlate with higher melting points, suggesting increased crystallinity, whereas electron-donating groups (e.g., OH in 16a) reduce melting points .
Urea-Based Compounds
3-[3-(Dimethylamino)propyl]-1-phenylurea shares the urea backbone but lacks the dihydro-pyrrole and dimethylphenyl groups :
| Property | Target Urea Compound | 3-[3-(Dimethylamino)propyl]-1-phenylurea |
|---|---|---|
| Substituents | 3,4-dihydro-2H-pyrrol, dimethylphenyl | Dimethylaminopropyl, phenyl |
| Toxicological Data | Not reported | Insufficiently investigated |
Key Observations :
- The dimethylaminopropyl group in the comparator urea derivative introduces a tertiary amine, which may influence lipophilicity and membrane permeability compared to the target compound’s aromatic substituents .
Discussion of Research Findings and Implications
- Electronic Effects: Computational studies on nitro-pyridines (e.g., B3LYP/6-31++G** methods in ) suggest that substituent positioning impacts bond lengths and charge distribution.
- Safety Considerations: Like 3-[3-(dimethylamino)propyl]-1-phenylurea, the toxicological profile of the target compound remains uncharacterized, underscoring the need for rigorous hazard assessment .
Data Tables
Table 1. Structural and Physical Comparison
| Compound | Core Structure | Key Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Urea Compound | Urea | Dihydro-pyrrol, dimethylphenyl | N/A | N/A |
| 15m | Pyrrol-2-one | 4-Cl, 4-NH2, phenyl | 209.0–211.9 | 46 |
| 16a | Pyrrol-2-one | 4-OH, diphenyl | 138.1–140.6 | 63 |
Table 2. Functional Group Impact
| Group | Role | Example Compound | Effect |
|---|---|---|---|
| Urea (-NHCONH-) | Hydrogen bonding | Target Compound | Enhanced solubility/target affinity |
| Lactam | Rigidity, dipole interactions | 15m, 16a | Increased crystallinity |
| Chloro (-Cl) | Electron-withdrawing | 15m | Higher thermal stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


